8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane
Overview
Description
8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Mass Spectrometric Analysis : A study by Solomons (1982) on 1,4-dioxa-8-azaspiro[4.5]decane revealed insights into its mass spectrum, including a notable peak at m/e 87 and mechanisms for the formation of this and other fragments (Solomons, 1982).
Antitubercular Drug Candidate : A study by Richter et al. (2022) investigated (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decane) as a promising antitubercular drug candidate, exploring its structural characteristics through X-ray and NMR studies (Richter et al., 2022).
Nonlinear Optical Material : Kagawa et al. (1994) found that 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) is a new material suitable for nonlinear optical devices, demonstrating significant potential in second harmonic generation (Kagawa et al., 1994).
Polymer Synthesis for Dye Removal : Akceylan et al. (2009) synthesized a Mannich base derivative of calix[4]arene using 1,4-dioxa-8-azaspiro[4.5]decane, leading to efficient sorption of carcinogenic azo dyes and aromatic amines (Akceylan et al., 2009).
Dopamine Agonist Activity : Brubaker and Colley (1986) synthesized 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes and evaluated them for dopamine agonist activity, identifying potent activity in certain analogues (Brubaker & Colley, 1986).
Properties
IUPAC Name |
8-methyl-1,4-dioxa-8-azaspiro[4.5]decane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9-4-2-8(3-5-9)10-6-7-11-8/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPBUMOJYDPQJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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